molecular formula C11H13NO2S B1342375 1-Ethyl-1-tosylmethyl isocyanide CAS No. 58379-81-0

1-Ethyl-1-tosylmethyl isocyanide

Cat. No. B1342375
CAS RN: 58379-81-0
M. Wt: 223.29 g/mol
InChI Key: HLITUPWOVBUZQH-UHFFFAOYSA-N
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Description

1-Ethyl-1-tosylmethyl isocyanide is a chemical compound that serves as an intermediate in organic synthesis. It is related to the broader class of tosylalkyl isocyanates and isocyanides, which are known for their utility in the synthesis of various nitrogen-containing heterocycles and other functionalized organic molecules.

Synthesis Analysis

The synthesis of 1-tosylalkyl isocyanates, including derivatives such as 1-ethyl-1-tosylmethyl isocyanide, can be achieved through the reaction of S-ethyl N-(1-tosylalkyl)thiocarbamates with chlorine in a mixture of dichloromethane and aqueous sodium hydrogen carbonate. This process likely proceeds via the formation of N-(1-tosylalkyl)carbamoyl chlorides, which can then be converted into the desired isocyanates in mildly alkaline solutions .

Molecular Structure Analysis

The molecular structure of 1-ethyl-1-tosylmethyl isocyanide is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to an alkyl chain that bears an isocyanide functional group. This structure is pivotal for its reactivity and the ability to form various heterocyclic compounds through subsequent chemical reactions.

Chemical Reactions Analysis

1-Ethyl-1-tosylmethyl isocyanide, as part of the 1-tosylalkyl isocyanate family, can be involved in cyclization reactions to form heterocyclic compounds. For instance, activated methylene isocyanides can undergo base-induced cyclization with carbamimidothioates to synthesize N,1-aryl-4-tosyl/ethylcarboxy-1H-imidazol-5-amines, showcasing the versatility of these compounds in creating diverse molecular architectures . Additionally, 1-isocyano-1-tosyl-1-alkenes, which can be derived from tosylmethyl isocyanide, react with primary aliphatic amines or ammonia to yield substituted imidazoles, further demonstrating the synthetic utility of these molecules .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-ethyl-1-tosylmethyl isocyanide are not detailed in the provided papers, isocyanates, in general, are known to be reactive compounds that can engage in various chemical transformations. Their reactivity is largely due to the isocyanide group, which can participate in nucleophilic addition reactions and cyclization processes to form complex organic molecules. The tosyl group enhances the stability of the isocyanide and can also serve as a directing group in chemical reactions, influencing the outcome of synthetic pathways.

Scientific Research Applications

Methods of Application : The synthesis involves a one-pot condensation of benzodiazepines with the mono-anion of tosylmethyl isocyanide under mild conditions, leading to the formation of imidazobenzodiazepine .

Results/Outcomes : The improved process yields midazolam in satisfactory amounts, with a decrease in the number of synthetic steps compared to previous methods .

Methods of Application : The review suggests considering the isocyanide functional group in the design of future drugs, leveraging their reactivity and coordinating properties .

Results/Outcomes : The advocacy for isocyanides in medicinal chemistry is based on their demonstrated antibacterial, antifungal, antimalarial, and antitumoral properties .

Methods of Application : The reaction is catalyzed by 1-methylimidazole, leading to the formation of multi-substituted pyrrole derivatives .

Results/Outcomes : This method provides an efficient pathway for synthesizing pyrroles with various substitutions, which are important compounds in organic chemistry .

Methods of Application : The synthesis involves the condensation of tosylmethyl isocyanide with α,β-unsaturated aldehydes under basic conditions, a method first accomplished by A. van Leusen in 1972 .

Results/Outcomes : This reaction has broad applicability due to the variation of substituents in the carbonyl-containing substrate, leading to the creation of diverse and functionally rich heterocyclic compounds .

Methods of Application : These reactions are used for monomer synthesis, polymerization techniques, and post-polymerization modification, contributing to architecture control, sequence control, and sequence definition in polymers .

Results/Outcomes : The versatility of these reactions allows for the efficient combination of multiple components into a single product, enabling the creation of complex polymer structures with precise functional properties .

Methods of Application : The Ugi four-component condensation reaction involving sodium alginate, tosylmethyl isocyanide, propionaldehyde, and octylamine was used to synthesize AABD without organic solvents or catalysts .

Results/Outcomes : The AABD microcapsules prepared by this method exhibited high encapsulation efficiency and sustained-release properties for hydrophobic drugs like ibuprofen, along with low cytotoxicity, making it a promising material for drug delivery systems .

Methods of Application : The process involves the addition of TosMIC to the carbonyl compound, followed by a reductive step that removes the α-hydroxy group, resulting in the formation of the nitrile .

Results/Outcomes : This reaction is a valuable tool in organic synthesis, allowing for the straightforward conversion of ketones to their corresponding nitriles .

Methods of Application : The synthesis typically involves cycloaddition reactions or ring-closing reactions where TosMIC acts as a building block, leveraging its electrophilic carbon atom .

Results/Outcomes : The ability to generate diverse heterocycles using TosMIC expands the toolkit of chemists for creating biologically active molecules and new materials .

Methods of Application : The reaction involves the condensation of TosMIC with carbonyl compounds under basic conditions to form the desired condensation products .

Results/Outcomes : This application highlights the versatility of TosMIC in forming carbon-carbon bonds, a fundamental process in the construction of complex organic molecules .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed or if inhaled . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is also suspected of damaging fertility or the unborn child .

Future Directions

TosMIC, an α-acidic isocyanide, has emerged as a privileged reagent to access biologically relevant scaffolds . It has significant advancements in the construction of fused heterocycles viz. pyrroles, benzimidazoles, imidazopyridines . Therefore, the future directions of 1-Ethyl-1-tosylmethyl isocyanide could be in the field of organic synthesis, particularly in the synthesis of biologically relevant scaffolds .

properties

IUPAC Name

1-(1-isocyanopropylsulfonyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c1-4-11(12-3)15(13,14)10-7-5-9(2)6-8-10/h5-8,11H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLITUPWOVBUZQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC([N+]#[C-])S(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10607544
Record name 1-(1-Isocyanopropane-1-sulfonyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10607544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-1-tosylmethyl isocyanide

CAS RN

58379-81-0
Record name 1-[(1-Isocyanopropyl)sulfonyl]-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58379-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Isocyanopropane-1-sulfonyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10607544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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